molecular formula C9H8N2O4 B15301303 5-(2-(Furan-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2-(Furan-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B15301303
M. Wt: 208.17 g/mol
InChI Key: PZCHBANEOHLTNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-(Furan-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a furan ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-(Furan-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with an appropriate nitrile to form the oxadiazole ring.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The compound can undergo substitution reactions, particularly at the furan ring, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amines derived from the reduction of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine: The compound’s potential medicinal properties are being explored, particularly its ability to inhibit certain enzymes and pathways involved in disease processes.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The exact mechanism of action of 5-(2-(Furan-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

    2,5-Furandicarboxylic acid: Another furan derivative with applications in polymer chemistry.

    2,5-Dimethylfuran: A furan derivative used as a biofuel and in organic synthesis.

    Furfural: A furan derivative used in the production of resins and as a solvent.

Uniqueness: 5-(2-(Furan-2-yl)ethyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both a furan ring and an oxadiazole ring in its structure. This dual-ring system imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

5-[2-(furan-2-yl)ethyl]-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H8N2O4/c12-9(13)8-10-7(15-11-8)4-3-6-2-1-5-14-6/h1-2,5H,3-4H2,(H,12,13)

InChI Key

PZCHBANEOHLTNU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CCC2=NC(=NO2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.